molecular formula C8H16N2S B14403181 1-Ethylpiperidine-4-carbothioamide CAS No. 88654-18-6

1-Ethylpiperidine-4-carbothioamide

Cat. No.: B14403181
CAS No.: 88654-18-6
M. Wt: 172.29 g/mol
InChI Key: URSCKSJBFJWVOD-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-4-carbothioamide is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and the addition of an ethyl group and a carbothioamide functional group to the piperidine ring results in this compound

Preparation Methods

The synthesis of 1-Ethylpiperidine-4-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

1-Ethylpiperidine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Ethylpiperidine-4-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethylpiperidine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, the compound may modulate signaling pathways involved in cell growth and survival, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

1-Ethylpiperidine-4-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

88654-18-6

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

1-ethylpiperidine-4-carbothioamide

InChI

InChI=1S/C8H16N2S/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)

InChI Key

URSCKSJBFJWVOD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C(=S)N

Origin of Product

United States

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